2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile
CAS No.: 664994-26-7
Cat. No.: VC21483633
Molecular Formula: C17H14ClF3N2S
Molecular Weight: 370.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664994-26-7 |
|---|---|
| Molecular Formula | C17H14ClF3N2S |
| Molecular Weight | 370.8g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C17H14ClF3N2S/c1-3-14-10(2)15(17(19,20)21)12(8-22)16(23-14)24-9-11-6-4-5-7-13(11)18/h4-7H,3,9H2,1-2H3 |
| Standard InChI Key | XACDEUPUHRKGRB-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C |
| Canonical SMILES | CCC1=C(C(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)C(F)(F)F)C |
Introduction
2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound belonging to the class of trifluoromethyl-substituted nicotinonitriles. This compound features a trifluoromethyl group, known for enhancing biological activity and lipophilicity, making it of significant interest in pharmaceutical chemistry. The presence of a chlorobenzyl sulfanyl moiety adds to its structural diversity and potential reactivity .
Synthesis
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. Key methods include functionalization of nicotinonitrile derivatives, particularly those incorporating trifluoromethyl groups. Reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize byproducts. Polar aprotic solvents under an inert atmosphere are commonly used to prevent unwanted side reactions.
Biological Activity and Potential Applications
Trifluoromethylated compounds, like this one, often exhibit enhanced binding affinity due to increased lipophilicity and altered electronic properties, leading to improved pharmacokinetic profiles. The mechanism by which this compound exerts its biological effects is likely related to interactions with specific biological targets, such as enzymes or receptors involved in neurotransmission or metabolic pathways.
Comparison with Similar Compounds
| Compound | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile | C17H14ClF3N2S | 664994-26-7 | Trifluoromethyl group, chlorobenzyl sulfanyl moiety |
| N-{2-[(2-chlorophenyl)sulfanyl]ethyl}-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]sul |
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